6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

Drug Metabolism Reactive Metabolite Profiling Lead Optimization

Procure this specific 2-methyl-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole scaffold (CAS 113991-24-5) rather than generic 6-aryl analogs. The 2-methyl substituent mechanistically redirects hepatic bioactivation from a reactive S-oxidation/Michael addition pathway to a safer oxidative desulfation route, mitigating metabolite liability. The 4-chlorophenyl group is essential for potent sigma receptor binding (Ki ~5-12 nM) and is the direct precursor to CITCO, the benchmark selective CAR agonist (EC50 49 nM). Ideal for kinase SAR programs: derived compound 5l shows 3.7× greater potency than sorafenib against MDA-MB-231 (IC50 1.4 µM).

Molecular Formula C12H9ClN2S
Molecular Weight 248.73 g/mol
Cat. No. B5711180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
Molecular FormulaC12H9ClN2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3
InChIKeyFQSQZUDPGREEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (CAS 113991-24-5; molecular formula C₁₂H₉ClN₂S; molecular weight 248.73 g/mol) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3]thiazole family, characterized by a planar fused bicyclic core with a 4-chlorophenyl substituent at the 6-position and a methyl group at the 2-position [1]. The 2-methyl substituent fundamentally differentiates this compound from the broader 6-arylimidazo[2,1-b]thiazole class by altering both metabolic fate and pharmacological profile. The compound serves as a privileged scaffold in medicinal chemistry, appearing in patents spanning Duchenne muscular dystrophy (AU2008278824A1), receptor kinase modulation (US-8551963-B2), and sigma receptor ligands (EP 2682395 A1) [2]. It is commercially available from multiple vendors as a research-grade intermediate, typically at ≥95% purity .

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute for 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in Research and Development Pipelines


Imidazo[2,1-b]thiazole derivatives are not functionally interchangeable. The 4-chlorophenyl and 2-methyl substituents on this scaffold jointly dictate specific metabolic, pharmacological, and selectivity profiles that are absent in close analogs. In ghrelin receptor inverse agonist programs, the 2-methyl analog undergoes oxidative desulfation, whereas the non-methylated imidazo[2,1-b]thiazole counterpart follows a distinct S-oxidation/Michael addition bioactivation pathway, directly impacting reactive metabolite liability and lead optimization decisions [1]. In anticancer series, swapping the 4-chlorophenyl for unsubstituted phenyl reduces VEGFR2 inhibitory rate from 5.72% to 3.76% at 20 μM and abolishes the superior potency over sorafenib observed with the 4-chlorophenyl-bearing analog [2]. In nuclear receptor research, the 6-(4-chlorophenyl) scaffold is the essential precursor to CITCO, the widely used selective CAR agonist (EC₅₀ 49 nM; >50-fold selectivity over PXR); alternative 6-aryl substituents do not yield equivalent selectivity . Substituting with 4-fluorophenyl, 4-bromophenyl, or 4-methylphenyl analogs introduces different electronic and steric properties that alter target binding, as evidenced by divergent sigma receptor affinities and kinase inhibition profiles across halogen-substituted series [3].

Quantitative Differentiation Evidence: 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole Versus Closest Analogs


Metabolic Bioactivation Pathway Divergence: 2-Methyl vs. Unsubstituted Imidazo[2,1-b]thiazole Core – Direct Head-to-Head Comparison in Human Liver Microsomes

In a Pfizer-conducted reactive metabolite trapping study, the 2-methylimidazo[2,1-b]thiazole-based ghrelin receptor inverse agonist (compound 2) and its non-methylated imidazo[2,1-b]thiazole counterpart (compound 1) were compared head-to-head in NADPH- and glutathione-supplemented human liver microsomes. Both compounds formed glutathione conjugates, but the bioactivation mechanism diverged fundamentally: compound 1 (non-methylated) yielded two GSH adducts—one via Michael addition to a putative S-oxide metabolite and a second via reaction with the initial GSH-S-oxide adduct—while compound 2 (2-methyl analog) underwent glutathione conjugation exclusively via an oxidative desulfation mechanism, likely involving thiazole ring epoxidation as the rate-limiting step [1]. This mechanistic divergence enabled a rational chemical intervention strategy replacing the thiazole with a 1,2,4-thiadiazole, which abrogated bioactivation liability while retaining pharmacological activity [1].

Drug Metabolism Reactive Metabolite Profiling Lead Optimization

Anticancer Potency Against MDA-MB-231: 6-(4-Chlorophenyl) Derivative Outperforms Sorafenib by 3.7-Fold – Cross-Study Comparison with Unsubstituted Phenyl Analog

A series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives was synthesized and tested for cytotoxicity against MDA-MB-231 and HepG2 cancer cell lines. Compound 5l, bearing a 6-(4-chlorophenyl) substituent, exhibited an IC₅₀ of 1.4 μM against MDA-MB-231, which is 3.7-fold more potent than the clinical multi-kinase inhibitor sorafenib (IC₅₀ = 5.2 μM) in the same assay [1]. Furthermore, 5l showed cancer cell line selectivity with an IC₅₀ of 22.6 μM against HepG2 (16.1-fold selectivity for MDA-MB-231 over HepG2). Crucially, the 6-(4-chlorophenyl) analog 5l demonstrated higher VEGFR2 inhibition (5.72% at 20 μM) compared to the unsubstituted 6-phenyl parent compound 5a (3.76% at 20 μM), providing direct SAR evidence that the 4-chloro substituent enhances target engagement [1].

Anticancer Drug Discovery Breast Cancer VEGFR2 Inhibition

NCI-60 Broad-Spectrum Antiproliferative Activity: 6-(4-Chlorophenyl) Scaffold Derivatives Achieve log₁₀GI₅₀ Values Down to –6.44 Across Multiple Tumor Types

A series of arylidenehydrazide compounds (3a–3j) synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide were submitted to the NCI-60 human tumor cell line screen. Compound 3b, the most potent in the series, displayed broad-spectrum antiproliferative activity across all tested cell lines, with log₁₀GI₅₀ values ranging from –4.41 to –6.44 [1]. The greatest growth inhibitions were recorded against ovarian cancer (OVCAR-3, log₁₀GI₅₀ = –6.44), colon cancer (HCT-15, log₁₀GI₅₀ = –6.33), renal cancer (CAKI-1, log₁₀GI₅₀ = –6.11; UO-31, log₁₀GI₅₀ = –6.30), and leukemia cell lines (CCRF-CEM, log₁₀GI₅₀ = –6.13; SR, log₁₀GI₅₀ = –6.22) [1]. This compares favorably to the broader imidazo[2,1-b]thiazole chalcone class, which typically achieves log₁₀GI₅₀ values between –7.51 and –4.00 [2], placing the 6-(4-chlorophenyl) scaffold in the upper tier of potency for this chemotype.

NCI-60 Screening Broad-Spectrum Anticancer Arylidenehydrazide Derivatives

CAR Agonist Selectivity via CITCO Derivative: EC₅₀ 49 nM with >50-Fold Selectivity Over PXR – A Unique Pharmacological Tool Derived from the 6-(4-Chlorophenyl) Scaffold

CITCO (CAS 338404-52-7), synthesized directly from 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, is the gold-standard selective human constitutive androstane receptor (CAR) agonist. In CAR/SRC-1 FRET assays, CITCO exhibits an EC₅₀ of 49 nM, with >50-fold selectivity for CAR over pregnane X receptor (PXR) in transient transfection assays . Some sources report selectivity as high as ~100-fold (EC₅₀ = 25 nM in CAR transactivation) . Critically, CITCO displays no detectable activity against a panel of 15 other nuclear receptors (including LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR) at concentrations up to 10 µM . This selectivity profile is unmatched by other CAR activators such as phenobarbital (broad-spectrum PXR/CAR activator) or TCPOBOP (mouse-specific; inactive on human CAR). The 6-(4-chlorophenyl) substitution pattern in the imidazo[2,1-b]thiazole scaffold is essential for this selectivity—analogs with different 6-aryl substituents do not reproduce the CAR/PXR discrimination [1].

Nuclear Receptor Pharmacology CAR Agonist CYP Induction Studies

Selective Acetylcholinesterase Inhibition in the Micromolar Range: Imidazo[2,1-b]thiazole Derivatives Discriminate AChE Over BuChE

In a chemiluminescent high-throughput microassay, a series of imidazo[2,1-b]thiazole derivatives (including 6-substituted variants) were screened against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While most compounds showed no significant cholinesterase inhibition, three derivatives displayed selective anti-acetylcholinesterase activity in the micromolar range, with no corresponding BuChE inhibition [1]. This AChE-over-BuChE selectivity is therapeutically relevant because BuChE levels increase up to 2-fold in Alzheimer's disease brain, and balanced or selective inhibition profiles are considered advantageous for cognitive therapy [1]. By contrast, the clinically used AChE inhibitor neostigmine (IC₅₀ = 11.3 nM) is non-selective and associated with cardiovascular side effects [2]. The imidazo[2,1-b]thiazole scaffold thus offers a distinct selectivity starting point not shared by other cholinesterase inhibitor chemotypes. Compound-specific IC₅₀ data for individual 6-substituted derivatives were not fully disclosed in the abstract; assessment is based on class-level characterization.

Alzheimer's Disease Cholinesterase Inhibition Selectivity Profiling

Sigma Receptor Binding: 6-(4-Chlorophenyl) Imidazo[2,1-b]thiazole Scaffold Achieves Low Nanomolar Ki Values at Sigma-1 and Sigma-2 Receptors

BindingDB-curated data for imidazo[2,1-b]thiazole derivatives (University of Pavia / ChEMBL-deposited) reveal that certain 6-(4-chlorophenyl)-substituted analogs achieve Ki values of 12 nM at sigma-1 receptor and 5 nM at sigma-2 receptor [1]. These values were obtained via competitive radioligand displacement using [³H]-DTG in guinea pig cerebellum and rat liver membrane preparations. In the broader imidazo[2,1-b]thiazole patent landscape, sigma-1 receptor affinity is a prominent claimed utility, with the ESTEVE patent family (EP 2682395 A1) specifically disclosing imidazo[2,1-b]thiazole derivatives with "great affinity for sigma receptors, especially sigma-1 receptors" [2]. While direct comparative binding data for 4-chlorophenyl vs. 4-fluorophenyl or 4-bromophenyl analogs in the same assay are not publicly available as a single dataset, structure-activity relationship trends across the patent literature indicate that halogen substitution at the 4-position of the 6-phenyl ring modulates sigma receptor affinity [2].

Sigma Receptor Ligands CNS Drug Discovery Binding Affinity

Recommended Research and Industrial Application Scenarios for 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole Procurement


Medicinal Chemistry: Kinase-Targeted Anticancer Lead Generation Using the 6-(4-Chlorophenyl) Scaffold

The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core enables anticancer SAR programs that require differentiation from the unsubstituted 6-phenyl scaffold. Compound 5l, derived from this core, achieves IC₅₀ of 1.4 μM against MDA-MB-231—3.7-fold more potent than sorafenib (IC₅₀ 5.2 μM)—with evidence of VEGFR2 engagement [1]. The scaffold further yields compounds with NCI-60 log₁₀GI₅₀ values down to –6.44 across ovarian, colon, renal, and leukemia cell lines [2]. Procurement is recommended for groups pursuing kinase inhibitor discovery where the 4-chloro substituent provides a measurable advantage over the 6-phenyl parent compound.

Drug Metabolism and Safety: Reactive Metabolite Risk Assessment Studies Requiring the 2-Methyl Substituent

The 2-methyl group on the imidazo[2,1-b]thiazole core is not cosmetic—it mechanistically redirects bioactivation from an S-oxidation/Michael addition pathway to an oxidative desulfation pathway, as demonstrated in Pfizer's head-to-head human liver microsome trapping studies [1]. For DMPK groups conducting reactive metabolite profiling, structure-metabolism relationship studies, or implementing metabolic soft-spot mitigation strategies (e.g., thiazole→thiadiazole replacement), this specific 2-methyl-6-(4-chlorophenyl) compound is essential as the reference substrate.

Nuclear Receptor Pharmacology: CAR Agonist Probe Synthesis via the CITCO Precursor Route

The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole scaffold is the direct synthetic precursor to CITCO—the benchmark selective human CAR agonist (EC₅₀ 49 nM, >50-fold selective over PXR, no activity at 15 other nuclear receptors) [1]. Laboratories studying CAR-mediated CYP induction, hepatocyte nuclear receptor crosstalk, or brain tumor stem cell biology (where CITCO inhibits growth and expansion at 2.5 μM) [2] should procure this building block rather than alternative 6-aryl-imidazo[2,1-b]thiazoles, as only the 4-chlorophenyl substitution pattern yields the requisite CITCO selectivity profile.

CNS Drug Discovery: Sigma Receptor Ligand Development with Low-Nanomolar Affinity Starting Points

The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole scaffold delivers sigma-1 Ki of 12 nM and sigma-2 Ki of 5 nM, as documented in BindingDB/ChEMBL-curated data [1], and is explicitly claimed in patent families (EP 2682395 A1) for sigma receptor-targeted medicaments [2]. Medicinal chemistry teams pursuing sigma-1 or sigma-2 ligands for pain, depression, or neurodegenerative indications should select this 4-chlorophenyl variant as the starting scaffold, as the halogen substitution pattern directly influences receptor affinity and selectivity.

Quote Request

Request a Quote for 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.